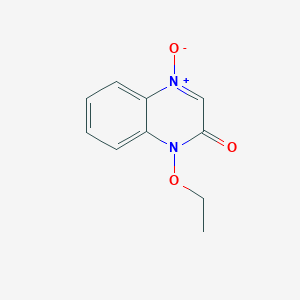

1-Ethoxyquinoxalin-2(1h)-one 4-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-oxidoquinoxalin-4-ium-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-12-9-6-4-3-5-8(9)11(14)7-10(12)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVHYXZBOUFPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C2=CC=CC=C2[N+](=CC1=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Ethoxyquinoxalin 2 1h One 4 Oxide

Reactivity of the N-Oxide Moiety in Quinoxaline (B1680401) Systems

The N-oxide functionality is a cornerstone of the reactivity of quinoxaline N-oxides, including 1-Ethoxyquinoxalin-2(1H)-one 4-oxide. It significantly influences the electron distribution within the heterocyclic ring and serves as a handle for numerous chemical transformations.

Deoxygenation Pathways and Mechanistic Studies

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental reaction of quinoxaline N-oxides. This transformation is valuable for synthesizing quinoxaline derivatives that may not be accessible through other routes. nih.gov Various reagents and conditions can achieve deoxygenation, each proceeding through different mechanistic pathways. nih.gov

Commonly employed methods for the deoxygenation of quinoxaline 1,4-dioxides include catalytic hydrogenation, the use of complex metal hydrides, and reagents like sodium dithionite, sodium hypophosphite, and trivalent phosphorus compounds. nih.govcapes.gov.br However, the choice of reagent is critical, as some may lead to the partial deoxygenation to mono-N-oxides or further reduction to dihydro- and tetrahydroquinoxalines. nih.gov

One specific pathway involves an alkali-induced deoxygenation of 3-(α-hydroxyalkyl)-quinoxaline-1-oxides, which follows first-order kinetics with respect to both the substrate and the hydroxide (B78521) ion. capes.gov.br A radical-mediated pathway has also been described for the deoxygenative C-2 alkynylation of heterocyclic N-oxides, achieving both deoxygenation and alkynylation in a single step. acs.org

Table 1: Selected Reagents for Deoxygenation of Quinoxaline N-Oxides

| Reagent/Method | Outcome/Observation | Reference |

|---|---|---|

| Catalytic Hydrogenation | Can lead to deoxygenation. | nih.gov |

| Complex Metal Hydrides | Effective for deoxygenation. | nih.gov |

| Sodium Dithionite | Mechanism related to alkali-induced deoxygenation. | capes.gov.br |

| Sodium Hypophosphite | A common reducing agent for N-oxides. | nih.gov |

| Trivalent Phosphorus Compounds | Used for deoxygenation. | nih.gov |

| Alkali (e.g., OH⁻) | Induces deoxygenation of specific derivatives. | capes.gov.br |

Rearrangement Reactions Involving the N-Oxide Functionality

Quinoxaline N-oxides are prone to various rearrangement reactions, often triggered by light, heat, or chemical reagents. These rearrangements can lead to the formation of structurally diverse products. Quinoxaline 1,4-dioxides, for instance, are sensitive to UV irradiation, which can induce photoisomerization with substituent migration to a nitrogen atom or photorearrangement resulting in the formation of lactams. nih.govosti.gov

Photolysis of quinoxaline 1,4-dioxide in dilute hydrochloric acid has been shown to yield 2-chloroquinoxaline (B48734) 1-oxide as the primary product. rsc.org Treatment with reagents like phosphoryl chloride can also induce rearrangements; for example, 2,3-diphenylquinoxaline (B159395) 1-oxide yields 6-chloro-2,3-diphenylquinoxaline (B3351478) upon reaction with phosphoryl chloride. rsc.org These rearrangements can also be observed under basic conditions or upon treatment with nucleophiles or acid halides, which can sometimes compete with other desired reactions and reduce product yields. nih.gov

Electrophilic and Nucleophilic Reactions of the Quinoxaline Ring System

The electronic nature of the quinoxaline ring, further modulated by the N-oxide group, dictates its reactivity towards electrophiles and nucleophiles.

Substitution Reactions on the Quinoxaline Core

The quinoxaline ring is generally considered an electron-deficient heterocycle, which makes it susceptible to nucleophilic substitution but relatively unreactive towards electrophilic aromatic substitution. rsc.orgyoutube.com Electrophilic substitution, when it does occur, typically directs incoming electrophiles to the 5- and 8-positions of the benzene (B151609) ring portion of the molecule. sgbaukrc.ac.in

Nucleophilic substitution is a more common and synthetically useful reaction for the quinoxaline system. The presence of the N-oxide functionality in compounds like this compound further activates the ring for nucleophilic attack. This allows for the nucleophilic substitution of leaving groups located at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov

A notable method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where carbanions can displace a hydrogen atom on the electron-deficient quinoxaline ring. rsc.org This has been used to introduce cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents onto the quinoxaline N-oxide core. rsc.org Studies on 2-monosubstituted quinoxalines have shown that they can react with various alkyl-, aryl-, heteroaryl-, and alkynyl-nucleophiles to yield 2,3-disubstituted quinoxalines. nih.govresearchgate.net The reactivity in these cases is influenced by the nature of the substituent already present at the 2-position. nih.gov For instance, 2,3-dichloroquinoxaline (B139996) is a versatile precursor for synthesizing a variety of derivatives due to its two reactive chlorine atoms that readily undergo nucleophilic substitution. researchgate.net

Cycloaddition Reactions and Their Applications in Derivative Synthesis

Cycloaddition reactions provide a powerful tool for constructing complex fused-ring systems from quinoxaline precursors, thereby expanding their structural diversity. The quinoxaline scaffold can participate in various types of cycloadditions.

One prominent example is the Diels-Alder, or [4+2], cycloaddition. Quinoxaline quinones have been shown to act as effective dienophiles in these reactions, leading to cycloadducts that are valuable intermediates in the synthesis of natural products and medicinally relevant compounds. niscpr.res.in

Another important class of reactions is the 1,3-dipolar cycloaddition. For instance, the reaction of quinoxaline-2-thione derivatives with diphenylnitrilimine, generated in situ, yields spiro[thiadiazoline-quinoxaline] compounds. nih.gov This type of reaction is highly valued for its ability to generate five-membered heterocyclic rings with significant biological properties. nih.gov Furthermore, [3 + 2] cycloaddition reactions involving nitrile oxides have also been reported in the broader context of heterocyclic N-oxides. acs.org

Derivatization Strategies for Enhancing Molecular Diversity around this compound

A wide range of derivatization strategies have been developed to modify the quinoxaline scaffold, aiming to explore and optimize its chemical and biological properties. sapub.orgorientjchem.org These strategies often leverage the inherent reactivity of the quinoxaline N-oxide system.

The Beirut reaction is a cornerstone for the synthesis of quinoxaline 1,4-dioxide analogues, involving the cyclization of benzofuroxans with enamines or compounds with active methylene (B1212753) groups like β-diketone esters. mdpi.comnih.govnih.gov This method allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Further diversification can be achieved through a variety of chemical transformations:

Substitution Reactions : As discussed, nucleophilic substitution of halogens, alkoxy, or alkylthio groups at activated positions of the quinoxaline core is a primary method for introducing new functionalities. nih.govrsc.org

Acylation and Carbamoylation : Amine-substituted quinoxaline 1,4-dioxides can undergo acylation. nih.govmdpi.com For example, 2-aminoquinoxaline 1,4-dioxides react with isocyanates to form cyclic carbamates, which can then be opened by alcohols to yield alkylcarbamates. nih.govmdpi.com

Condensation Reactions : The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for synthesizing the core quinoxaline structure, which can then be N-oxidized and further functionalized. sapub.orgorientjchem.org

Cyclization Reactions : Reductive cyclization of appropriate precursors can lead to the formation of quinoxalinones. sapub.org

Side-Chain Modifications : Functional groups attached to the quinoxaline ring can be modified. For example, 2-formylquinoxaline 1,4-dioxide can be converted to quinoxaline-2-carbonitrile 1,4-dioxide. mdpi.com

These derivatization approaches have led to the synthesis of a vast library of quinoxaline derivatives, including those with aryl, amide, urea, thiourea, and sulfonamide moieties, which have been explored for various applications. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloroquinoxaline |

| 2,3-diphenylquinoxaline 1,4-dioxide |

| 2,3-diphenylquinoxaline 1-oxide |

| 2-aminoquinoxaline 1,4-dioxides |

| 2-chloroquinoxaline 1-oxide |

| 2-formylquinoxaline 1,4-dioxide |

| 3-(α-hydroxyalkyl)-quinoxaline-1-oxides |

| 5,7-dichloro-2,3-diphenylquinoxaline |

| 6-chloro-2,3-diphenylquinoxaline |

| Quinoxaline |

| Quinoxaline-2-carbonitrile 1,4-dioxide |

| Quinoxaline-2-thione |

| Quinoxaline 1,4-dioxide |

| Quinoxalinones |

Structure Activity Relationship Sar and Structural Modification Studies of Quinoxaline N Oxide Derivatives

Systematic Investigation of Substituent Effects on Quinoxaline (B1680401) N-Oxide Activities

Positional Isomerism and its Impact on Biological Profiles

The specific arrangement of functional groups and heteroatoms in 1-Ethoxyquinoxalin-2(1H)-one 4-oxide is critical to its function. Positional isomerism, which involves altering the location of these groups, can lead to vastly different biological outcomes.

Key isomeric considerations include:

Position of the N-oxide: The featured compound is a mono-N-oxide at the 4-position. The corresponding 1-oxide isomer, or the 1,4-di-N-oxide, would exhibit different electronic and steric properties. Studies on quinoxaline derivatives consistently show that the presence and position of the N-oxide function are paramount. For many quinoxaline 1,4-di-N-oxides, the loss of either N-oxide group can lead to a significant decrease or complete loss of antibacterial activity. nih.gov Photochemical studies have shown that 2-substituted quinoxaline 1,4-dioxides can isomerize to form 3-oxoquinoxaline 1-N-oxides, indicating a potential pathway for interconversion between structural isomers. osti.gov

Substituents on the Benzene (B151609) Ring: While the parent compound is unsubstituted on its benzene ring, adding substituents at positions 5, 6, 7, or 8 would create a library of positional isomers. Research on other quinoxaline N-oxides demonstrates that substitution on the benzene ring significantly modulates activity. For instance, introducing electron-withdrawing groups like chlorine, methyl, or methoxy (B1213986) at the 7-position has been shown to decrease the Minimum Inhibitory Concentration (MIC) against various bacteria. nih.govnih.gov Conversely, electron-donating groups at the same positions can reduce activity. nih.gov

The table below illustrates how positional changes in substituents on the quinoxaline 1,4-di-N-oxide ring affect antitubercular activity, offering a model for the potential impact of similar changes on the this compound scaffold.

| Compound Series | Substituent Position & Type | Effect on Activity | Reference |

| Quinoxaline-2-carboxylate 1,4-dioxides | 7-Cl, 7-CH₃, or 7-OCH₃ | Reduced MIC and IC₅₀ values | nih.gov |

| 2-Carbonylquinoxaline 1,4-di-N-oxides | 6/7-Electron-acceptor groups | Reduced MIC and IC₅₀ values | nih.gov |

| 2-Carbonylquinoxaline 1,4-di-N-oxides | 6/7-Electron-donor groups | Increased MIC and IC₅₀ values | nih.gov |

Influence of Functional Groups on Target Interactions

The specific functional groups of this compound—the N1-ethoxy, C2-oxo, and N4-oxide—are primary determinants of its interactions with biological targets.

N-Oxide Group: The N-oxide moiety significantly increases the polarity of the molecule and acts as a hydrogen bond acceptor. Its most critical role is often as a prodrug feature. In hypoxic environments, cellular reductases can reduce the N-oxide, generating radical species that can damage DNA or other vital cellular components, leading to cell death. mdpi.com This mechanism is a cornerstone of the anticancer activity of related compounds like tirapazamine.

C2-Oxo Group: The lactam functionality (a cyclic amide) introduces a planar, rigid element with both hydrogen bond donor (N1-H, in the tautomeric form) and acceptor (C=O) capabilities. This group is crucial for orienting the molecule within a target's binding site. In related quinoxalinone inhibitors of enzymes like aldose reductase, the carbonyl oxygen is vital for binding. nih.gov

N1-Ethoxy Group: The ethoxy group at the N1 position is a key feature. It replaces the hydrogen atom of the lactam, preventing tautomerization to the 1-hydroxy-quinoxalin-2-one form and removing a hydrogen bond donor site. This modification significantly impacts lipophilicity and steric bulk. In other heterocyclic inhibitors, the addition of such alkyl groups can modulate cell permeability and oral bioavailability. acs.org The electronic properties of substituents on the nitrogen atom of quinoxalin-2(1H)-ones have been shown to have a negligible impact on the yield of certain chemical reactions, suggesting that steric factors may be more influential in some contexts. acs.org

Rational Design Principles for Novel this compound Analogues

The rational design of new analogues based on the this compound scaffold aims to optimize potency, selectivity, and pharmacokinetic properties. This process relies on established principles of medicinal chemistry and an understanding of the target's structure. nih.gov

A common strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to enhance a desired effect. For example, in designing new quinoxaline-based inhibitors for histone deacetylase (HDAC), the quinoxaline core was chosen for its ability to fit into a narrow tubular pocket of the enzyme, with one of the nitrogen atoms acting as a crucial zinc-binding group. nih.gov

Key design principles applicable to generating novel this compound analogues include:

Modification of the N1-Alkoxy Group: Varying the length and branching of the alkyl chain (e.g., from ethoxy to propoxy or isopropoxy) can fine-tune lipophilicity, potentially improving membrane permeability or altering metabolic stability.

Substitution on the Benzene Ring: Introducing substituents at C6 and C7 is a proven strategy for modulating activity in quinoxaline N-oxides. nih.gov Electron-withdrawing groups like -CF₃ or -NO₂ often enhance the bioreductive potential of the N-oxide, leading to greater cytotoxicity in hypoxic cells. mdpi.com

Modification at the C3 Position: The C3 position is a common site for modification in quinoxalin-2(1H)-one chemistry. researchgate.net Introducing different aryl or alkyl groups can explore new binding interactions with the target protein. Structure-activity relationship studies on quinoxalinone derivatives as aldose reductase inhibitors have shown that a C3-phenethyl side chain is a potent feature. nih.gov

The following table outlines a rational design strategy for creating new analogues based on a generic quinoxaline core, which could be adapted for the this compound scaffold.

| Scaffold Position | Modification Strategy | Rationale | Reference |

| Moiety A (e.g., C2/C3) | Introduce different nitrogen heteroaromatic rings | Explore new binding pockets and improve target affinity. | nih.govekb.eg |

| Moiety C (Benzene Ring) | Introduce electron-withdrawing or -donating groups | Modulate electronic properties, bioreductive potential, and lipophilicity. | nih.gov |

| Linker (e.g., N1-substituent) | Vary alkyl chain length or introduce polar groups | Optimize pharmacokinetics (solubility, permeability). | acs.org |

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. Molecular modeling, including techniques like 3D-QSAR and docking simulations, is essential for understanding how the molecule adopts a specific shape to interact with its biological target. nih.govnih.gov

A key conformational aspect of the quinoxalin-2(1H)-one core is the potential for keto-enol tautomerism. However, the N1-ethoxy group in the title compound locks the structure in the "keto" form, preventing this isomerization. This rigidity can be advantageous, as it reduces the number of possible conformations, potentially leading to a more specific and higher-affinity interaction with a target protein.

Docking studies on related quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been used to identify the specific molecular features required for effective binding to the active site of the Mycobacterium DNA gyrase B subunit. nih.gov Such studies reveal the critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For this compound analogues, similar computational analyses would be crucial. These studies would likely show the N4-oxide and the C2-carbonyl oxygen acting as key hydrogen bond acceptors, while the benzene ring and the ethoxy group engage in hydrophobic or van der Waals interactions. nih.gov

The planarity of the bicyclic quinoxaline system, combined with the orientation of its substituents, dictates how it fits into the active site of an enzyme or a receptor. The correlation between the molecule's conformation and its interactions is fundamental to its mechanism of action and is a primary focus in the development of more potent and selective therapeutic agents.

Mechanistic Investigations of Biological Activities Exhibited by 1 Ethoxyquinoxalin 2 1h One 4 Oxide Derivatives in Vitro Focus

Anti-infective Mechanisms of Quinoxaline (B1680401) N-Oxides (In Vitro)

Quinoxaline 1,4-di-N-oxides (QdNOs) display a broad range of anti-infective properties, including antibacterial, antifungal, antimycobacterial, and antiprotozoal activities. nih.govfrontiersin.org The mechanisms underlying these actions are primarily linked to the metabolic reduction of the N-oxide groups, a process that is significantly enhanced in anaerobic or hypoxic environments. This feature makes them particularly effective against anaerobic bacteria and microorganisms residing in hypoxic niches.

Antimicrobial Action: Inhibition of Microbial Growth and Virulence Factors (In Vitro)

The antibacterial mechanism of quinoxaline N-oxides is predominantly based on their function as bioreductive prodrugs. mdpi.com In low-oxygen environments, characteristic of many bacterial infection sites, host or bacterial reductases perform a one-electron reduction of the N-oxide group. nih.gov This process generates a radical anion that can lead to the formation of reactive oxygen species (ROS) and other free radicals. researchgate.net

These highly reactive species induce significant cellular damage, most notably to bacterial DNA. mdpi.com Early studies on Quinoxaline 1,4-dioxide (QDX) revealed that under anaerobic conditions, it completely inhibited DNA synthesis in E. coli without affecting RNA or protein synthesis. nih.govfrontiersin.org The reduction of QDX by bacterial cells generates free radicals that cause DNA degradation and strand breaks. nih.gov This DNA-damaging capability is a cornerstone of their antimicrobial effect. researchgate.net The two N-oxide groups are considered essential for this activity, as their removal often leads to a significant loss of antibacterial potency. frontiersin.org

Furthermore, exposure to QdNOs like Cyadox (CYA) and Olaquindox (OLA) has been shown to damage the cell walls and membranes of anaerobic bacteria such as Clostridium perfringens and Brachyspira hyodysenteriae. This damage, observed through electron microscopy, includes cell elongation, rupture, and lysis, indicating a multi-faceted attack on bacterial integrity. mdpi.com

| Compound | Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 |

| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 |

| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 |

| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 |

| Quinocetone | Microsporum canis | 8 |

| Quinocetone | Mycoplasma gallisepticum | 8-16 |

| Quinocetone | Mycoplasma hyopneumoniae | 8-16 |

| Cyadox | Mycobacterium tuberculosis H37Rv | 4-8 |

Antiviral Properties: Elucidation of Viral Replication Cycle Interference (In Vitro)

The investigation into the antiviral properties of quinoxaline N-oxide derivatives has yielded varied results. While the broader class of quinoxaline compounds has shown promise, the specific role of the N-oxide moiety in viral inhibition is less defined. Some studies indicate that certain veterinary-used quinoxaline 1,4-di-N-oxides, such as cyadox, mequindox, and quinocetone, along with their metabolites, did not exhibit inhibitory activity against several viruses in vitro, including infectious bursal disease virus and porcine reproductive and respiratory syndrome virus.

Conversely, research on the wider family of quinoxaline derivatives suggests potential mechanisms for antiviral action. For instance, some derivatives are thought to interfere with viral replication by targeting essential viral enzymes. One of the most studied targets is the reverse transcriptase of retroviruses like HIV, where specific quinoxaline compounds have acted as potent inhibitors. nih.gov Another proposed mechanism for certain quinoxalines involves the inhibition of the influenza virus NS1 protein, which is crucial for blocking the host's immune response. By fitting into a cavity on this protein, the compounds may disrupt its function and halt viral replication. nih.gov However, specific mechanistic studies confirming that N-oxide derivatives interfere with the viral replication cycle through these or other pathways are not yet broadly established.

Antiprotozoal Activities: Mechanistic Studies Against Parasitic Targets (In Vitro)

Quinoxaline N-oxide derivatives have demonstrated significant in vitro activity against a range of protozoan parasites, including Trypanosoma cruzi, Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. researchgate.netfrontiersin.org The mechanism of action is believed to involve reductive metabolism, similar to their antibacterial action, which is particularly effective against anaerobic or microaerophilic parasites that reside in low-oxygen environments. frontiersin.org

Recent studies have focused on identifying specific molecular targets within the parasites. One such target is the enzyme triosephosphate isomerase (TIM), which plays a critical role in the glycolytic pathway—a central metabolic route for energy production in many of these organisms. Inhibition of TIM disrupts the parasite's energy supply, leading to cell death. Several quinoxaline-1,4-di-N-oxide derivatives have been identified as inhibitors of TIM from parasites like Giardia lamblia and Trichomonas vaginalis. researchgate.net Another potential target in Entamoeba histolytica is thioredoxin reductase (EhTrxR), an enzyme crucial for maintaining the redox balance within the cell.

| Compound Series | Parasite | Activity (IC₅₀, µM) |

|---|---|---|

| Ethyl/Methyl quinoxaline-7-carboxylate 1,4-di-N-oxides (11 compounds) | Entamoeba histolytica HM1:IMSS | 0.35 - 1.99 |

| n-Butyl/iso-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Giardia lamblia | Data available in source |

| n-Butyl/iso-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Trichomonas vaginalis | Data available in source |

| n-Butyl/iso-Butyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Entamoeba histolytica | Data available in source |

Anticancer Potential: Molecular Mechanisms and Cellular Target Identification (In Vitro)

The anticancer activity of quinoxaline N-oxides is strongly linked to the hypoxic microenvironment characteristic of solid tumors. These compounds are often referred to as hypoxia-activated prodrugs because their cytotoxic effects are significantly more potent in low-oxygen conditions. nih.gov This selectivity offers a therapeutic advantage, as it could potentially target tumor cells while sparing healthy, well-oxygenated tissues.

The mechanism involves the bioreduction of the N-oxide groups by reductases that are overexpressed in hypoxic tumor cells, such as cytochrome P450 oxidoreductase. nih.gov This reduction generates cytotoxic radicals that induce cellular damage. nih.gov Some quinoxaline 1,4-di-N-oxide derivatives, such as 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (TX-402), have also been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govfrontiersin.org HIF-1α is a key transcription factor that controls genes involved in tumor survival, angiogenesis, and metastasis, making it a critical target in cancer therapy. nih.govfrontiersin.org

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

Beyond their direct cytotoxic effects from radical generation, certain quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have demonstrated that these compounds can trigger the intrinsic apoptotic pathway. For example, specific esters of quinoxaline-7-carboxylate 1,4-di-N-oxide were found to induce caspase-dependent apoptosis in K-562 chronic myelogenous leukemia cells. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis, and their involvement confirms that these compounds can actively trigger the cell's self-destruction machinery. This pro-apoptotic activity represents a key mechanism for their anticancer potential.

DNA Damage and Redox Activation Pathways

The foundational mechanism for the anticancer activity of many quinoxaline N-oxides is their ability to cause DNA damage through redox activation. researchgate.net In vitro assays have explicitly demonstrated that quinoxaline 1,4-dioxide can cleave DNA under hypoxic conditions when subjected to enzymatic single-electron reduction. researchgate.net The process begins with the formation of a neutral radical after the compound receives an electron and a proton. nih.gov

There are two proposed pathways for the subsequent DNA damage. First, the resulting radical may directly abstract hydrogen atoms from the DNA backbone, leading to strand breaks. Alternatively, the radical could fragment to release highly reactive hydroxyl radicals (•OH), which are known to be potent DNA-cleaving agents. nih.gov This redox-activated, hypoxia-selective DNA damage provides a clear chemical basis for the cytotoxic activity observed in various quinoxaline 1,4-dioxide derivatives. researchgate.net

Anti-inflammatory Effects: Elucidation of Molecular Pathways (In Vitro)

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to modulate several key molecular pathways involved in the inflammatory response. In vitro studies have demonstrated that these compounds can effectively target and inhibit the expression and activity of various inflammatory mediators. frontiersin.org

One of the primary mechanisms by which quinoxaline derivatives exert their anti-inflammatory effects is through the inhibition of pro-inflammatory enzymes. Research has shown that certain quinoxaline compounds can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and LOX, quinoxaline derivatives can significantly reduce the production of these pro-inflammatory molecules.

Furthermore, studies have indicated that quinoxaline derivatives can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). clinicaleducation.orgresearchgate.net The inhibition of NF-κB activation by quinoxaline derivatives leads to a downstream reduction in the production of these inflammatory mediators. nih.govclinicaleducation.org

In vitro assays have confirmed the ability of quinoxaline derivatives to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression is a direct consequence of the inhibition of upstream signaling pathways like NF-κB. Additionally, some quinoxaline compounds have been found to inhibit the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high concentrations, by downregulating the expression of iNOS. nih.govmdpi.com

The anti-inflammatory activity of quinoxaline derivatives is also associated with their antioxidant properties. During inflammation, there is an increased production of reactive oxygen species (ROS) by phagocytic leukocytes. nih.gov Certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant radical scavenging activity, which contributes to their anti-inflammatory effects. frontiersin.orgnih.gov

Interactive Data Table: In Vitro Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound/Derivative | Target Enzyme/Pathway | Assay System | Endpoint | Result | Reference |

| Quinolinedione Derivative OQ1 | iNOS, COX-2 | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and PGE2 production | Potent inhibition | nih.gov |

| Quinolinedione Derivative OQ21 | iNOS, COX-2 | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and PGE2 production | Potent inhibition | nih.gov |

| 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative | LOX | In vitro enzyme assay | IC50 | < 1 µM | frontiersin.orgnih.gov |

Computational and Theoretical Chemistry Approaches in 1 Ethoxyquinoxalin 2 1h One 4 Oxide Research

Molecular Modeling and Docking Studies for Target Identification and Binding Mode Analysis

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoxaline (B1680401) derivatives, these studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

The process typically involves generating a three-dimensional model of the quinoxaline derivative and docking it into the active site of a known protein target, often sourced from the Protein Data Bank (PDB). The software then calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. A lower binding energy suggests a more stable complex.

Research on various quinoxaline derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have investigated quinoxaline compounds as inhibitors for enzymes crucial in disease pathways, such as kinases and proteases. tandfonline.comekb.egresearchgate.net These studies analyze the binding modes, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. researchgate.net This information is vital for structure-activity relationship (SAR) studies, helping chemists to design more potent and selective inhibitors. For example, studies have successfully used docking to identify quinoxaline derivatives as potent inhibitors of VEGFR-2 and c-Met kinase, which are implicated in cancer. ekb.egresearchgate.net

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Source(s) |

|---|---|---|---|---|---|

| Quinoxaline-based compounds | VEGFR-2 | 2OH4 | -11.93 to -17.11 | Cys919, Asp1046, Glu885 | ekb.eg |

| 2,3-Diphenylquinoxalines | c-Met Kinase | 3F82 | Not specified (IC50 = 1.1μm for NQ1) | Met1160, Tyr1230, Asp1222 | researchgate.net |

| Quinoxaline analogues | HIV-1 Protease | 2BB9 | Not specified (Focus on binding energies) | Asp25, Ile50, Gly48 | bioinfopublication.org |

| Quinoxaline-2,3-dione derivatives | PARP-1 | 5DS3 | Not specified (Focus on IC50 values) | Gly863, Ser904, Arg878 | mdpi.com |

| Pyrrolo[1,2-a] quinoxaline | SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | Not specified (Identified as potent inhibitor) | His41, Cys145, Glu166 | nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 1-Ethoxyquinoxalin-2(1H)-one 4-oxide. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels within the molecule.

DFT studies on quinoxaline derivatives typically use functionals like B3LYP or wb97xd combined with basis sets such as 6-311+G(2d) or def2-TZVP to optimize the molecular geometry and calculate various electronic parameters. tandfonline.comiiste.orgias.ac.in Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

These calculations are also used to:

Predict Spectroscopic Properties: Calculate electronic transition energies to help interpret experimental UV-Vis spectra. ias.ac.inresearchgate.net

Analyze Charge Distribution: Use methods like Natural Population Analysis (NPA) to understand intramolecular charge transfer. tandfonline.com

Determine Reactivity Descriptors: Calculate parameters like electronegativity, hardness, and softness to predict how the molecule will behave in a chemical reaction.

Investigate Non-Linear Optical (NLO) Properties: The static hyperpolarizability (βo) can be calculated to identify potential applications in materials science. tandfonline.com

Table 2: Calculated Quantum Chemical Properties of Quinoxaline Dyes using DFT

| Molecule (Abbreviation) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Source |

|---|---|---|---|---|

| D1 | -5.73 | -2.15 | 3.58 | researchgate.net |

| D2 | -5.75 | -2.15 | 3.60 | researchgate.net |

| D3 | -5.84 | -2.19 | 3.65 | researchgate.net |

| D4 | -5.87 | -2.19 | 3.68 | researchgate.net |

| D5 | -5.76 | -2.16 | 3.60 | researchgate.net |

Data from a theoretical study on quinoxaline derivatives for photovoltaic applications. researchgate.net

In Silico Screening and Virtual Library Design for Optimized Quinoxaline Derivatives

Building upon molecular modeling and quantum chemistry, in silico screening allows for the rapid evaluation of large, virtual libraries of compounds. This approach is instrumental in optimizing lead compounds and discovering novel derivatives with enhanced properties.

The process begins with the design of a virtual library, where the core structure of a quinoxaline, such as this compound, is systematically modified with different functional groups. researchgate.netresearchgate.net This library can contain thousands of virtual compounds.

These compounds are then subjected to a series of computational filters:

Drug-Likeness Assessment: Rules such as Lipinski's Rule of Five and Veber's Rule are applied to filter out molecules with poor pharmacokinetic potential. researchgate.netnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using specialized software. This step helps to identify candidates with favorable safety and bioavailability profiles early in the drug discovery pipeline. nih.govrsc.org

Virtual Screening: The remaining compounds are docked into the active site of a biological target. researchgate.net Molecules are ranked based on their predicted binding affinity and interaction patterns, allowing researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing.

Table 3: Common In Silico Tools for Virtual Library Screening

| Tool/Software | Purpose | Predicted Properties | Source(s) |

|---|---|---|---|

| AutoDock / Glide | Molecular Docking | Binding energy, binding mode, ligand-protein interactions | researchgate.netbioinfopublication.org |

| SwissADME / admetSAR | ADMET Prediction | Pharmacokinetics, drug-likeness, medicinal chemistry friendliness | nih.govrsc.org |

| ProTox-II | Toxicity Prediction | LD50, organ toxicity, toxicity class | nih.gov |

| Gaussian / GAMESS | Quantum Calculations | HOMO/LUMO, electrostatic potential, reactivity descriptors | iiste.orgias.ac.in |

Reaction Mechanism Prediction and Energy Landscape Analysis using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions used to synthesize quinoxaline derivatives. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process, identify intermediates and transition states, and predict the most favorable reaction pathway.

Density Functional Theory (DFT) is the primary tool for this purpose. iiste.org Researchers can model the reactants, proposed intermediates, transition states, and products of a synthetic route, such as the cycloaddition reactions often used to form quinoxaline 1,4-dioxide rings. iiste.org By calculating the energy of each species along the reaction coordinate, an energy landscape is constructed.

This analysis provides critical insights:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster, more favorable reaction.

Reaction Energetics: Determines whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Mechanism Validation: Compares the calculated energy profiles of different possible mechanisms to determine the most plausible route.

Kinetic Insights: In some cases, computational kinetics can be used to predict reaction rates and how they might be influenced by factors like temperature or catalysts. mdpi.com

For example, a DFT study on the synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide successfully proposed a reaction mechanism by calculating the energies involved in the cycloaddition of benzofurazan (B1196253) oxide with acetone. iiste.org Such studies provide a theoretical foundation that complements experimental observations and guides the optimization of synthetic procedures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Diphenylquinoxaline (B159395) |

| 2-methylquinoxaline 1,4-dioxide |

| Benzofurazan oxide |

| Quinoxaline-2,3(1H,4H)-dione |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline |

| Olaparib |

Advanced Analytical and Spectroscopic Methodologies in Quinoxaline N Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of quinoxaline (B1680401) N-oxides. Both ¹H and ¹³C NMR spectroscopy are routinely used to map the carbon-hydrogen framework of these molecules.

In the ¹H NMR spectra of quinoxaline N-oxides, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The chemical shift of the proton at the C-3 position is particularly diagnostic and can be influenced by the presence of the N-oxide group and other substituents. For instance, in a series of 3-substituted-1-hydroxyquinoxalin-2(1H)-ones, the chemical shifts provide key information about the electronic environment within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C-2) and the carbon adjacent to the N-oxide (C-3) exhibit characteristic chemical shifts that are sensitive to substitution patterns. The presence of an ethoxy group at the N-1 position in a hypothetical compound like 1-ethoxyquinoxalin-2(1H)-one 4-oxide would be expected to produce characteristic signals for the ethyl group in both the ¹H and ¹³C NMR spectra. Specifically, a quartet and a triplet in the ¹H NMR spectrum and two distinct signals in the upfield region of the ¹³C NMR spectrum would be anticipated.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-5/H-8 | ~7.8-8.2 (m) | C-5/C-8 ~130-135 |

| H-6/H-7 | ~7.4-7.7 (m) | C-6/C-7 ~125-129 |

| H-3 | ~8.0-8.4 (s) | C-3 ~140-145 |

| O-CH₂-CH₃ | ~4.2-4.5 (q) | O-CH₂-CH₃ ~60-65 |

| O-CH₂-CH₃ | ~1.3-1.6 (t) | O-CH₂-CH₃ ~14-16 |

| C=O | - | C-2 ~155-160 |

| C-4a | - | ~138-142 |

| C-8a | - | ~132-136 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.

Mass Spectrometry Techniques in Reaction Monitoring and Identification of Novel Quinoxaline N-Oxide Derivatives

Mass spectrometry (MS) is an indispensable tool for the analysis of quinoxaline N-oxides, offering high sensitivity and the ability to determine molecular weights with high accuracy. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate gas-phase ions of these compounds for mass analysis.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition. This is crucial for confirming the identity of newly synthesized quinoxaline N-oxide derivatives and for distinguishing between isomers.

In the context of reaction monitoring, MS can be used to track the formation of products and the consumption of reactants in real-time. For example, in the synthesis of quinoxaline di-N-oxides, MS can be used to identify the desired product and any potential byproducts, aiding in the optimization of reaction conditions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to locate substituents on the quinoxaline core.

Electrochemical Methods: Characterization of Redox Properties and Correlation with Biological Activity (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of quinoxaline N-oxides. These compounds often exhibit rich electrochemical behavior due to the presence of the reducible N-oxide functional group and the aromatic quinoxaline system.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For many quinoxaline 1,4-dioxide derivatives, a two-step reduction process is observed. The first step is typically a reversible one-electron reduction to form a radical anion, followed by a second, often irreversible, reduction at a more negative potential. The reduction potentials are sensitive to the nature and position of substituents on the quinoxaline ring.

The redox properties of quinoxaline N-oxides have been correlated with their biological activity. For example, the ability of these compounds to be reduced in hypoxic (low oxygen) environments is a key aspect of their use as bioreductive drugs. The reduction potential can influence the efficacy and selectivity of these compounds towards hypoxic tumor cells.

Table 2: Representative Electrochemical Data for Quinoxaline Di-N-Oxide Derivatives

| Compound | Epc1 (V) | Epc2 (V) | Biological Activity Correlation |

| Quinoxaline 1,4-dioxide | -0.65 | -1.10 | Basis for comparison |

| 2-Methylquinoxaline (B147225) 1,4-dioxide | -0.72 | -1.25 | Electron-donating group makes reduction harder |

| 2-Chloroquinoxaline (B48734) 1,4-dioxide | -0.58 | -1.02 | Electron-withdrawing group facilitates reduction |

Note: Potentials are typically reported versus a reference electrode (e.g., Ag/AgCl) and can vary with experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For quinoxaline N-oxides, single-crystal X-ray diffraction studies have been instrumental in confirming structures and understanding their three-dimensional arrangements.

The crystal structures of various quinoxaline N-oxides have been reported, providing valuable insights into the planarity of the quinoxaline ring system and the geometry of the N-oxide group. These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the physicochemical properties of these compounds, including their solubility and melting points. While a crystal structure for this compound is not currently available in the public domain, analysis of related structures provides a solid foundation for predicting its solid-state behavior.

Future Perspectives and Emerging Research Avenues for 1 Ethoxyquinoxalin 2 1h One 4 Oxide and Quinoxaline N Oxides

Challenges and Opportunities in the Synthesis and Functionalization of Quinoxaline (B1680401) N-Oxides

The synthetic accessibility and potential for diverse functionalization are critical for the exploration of any chemical scaffold. nih.govmdpi.com While significant progress has been made, the synthesis and modification of quinoxaline N-oxides still present notable challenges, which in turn create opportunities for innovation.

A primary synthetic challenge lies in the controlled oxidation of the quinoxaline core. Achieving selective mono-N-oxidation versus di-N-oxidation can be difficult, as the formation of the first N-oxide group deactivates the heterocyclic core towards further electrophilic attack. nih.gov Traditional methods often require harsh conditions or result in mixtures of products. nih.gov However, new methods, such as the use of a hypofluorous acid-acetonitrile complex, have shown promise in achieving high yields of di-oxides, even for deactivated substrates. nih.gov The development of milder, more selective, and environmentally benign oxidation protocols remains a key opportunity.

Functionalization of the quinoxaline N-oxide ring is another area ripe with challenges and opportunities. The N-oxide group directs reactivity, but achieving regioselectivity at specific carbon positions (e.g., C2, C3, C8) can be complex. beilstein-journals.orgrsc.orgrsc.org Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool, yet catalyst control over regioselectivity is an ongoing research focus. rsc.org For instance, Pd(II) acetate (B1210297) catalysts in acetic acid tend to favor C2 activation, whereas Pd(II) chloride can promote C8 activation. rsc.org

Opportunities are emerging in the form of metal-free functionalization reactions. beilstein-journals.orgrsc.org For example, a metal-free, operationally simple protocol for the C2-heteroarylation of quinoline (B57606) N-oxides has been developed, showcasing the potential for creating complex molecules under mild conditions. beilstein-journals.org One-pot syntheses and multi-component reactions are also gaining traction as efficient strategies to build molecular complexity from simple precursors. beilstein-journals.orgmtieat.org These approaches not only improve step-economy but also open avenues for creating diverse libraries of quinoxaline N-oxide derivatives for further study.

| Reaction Type | Method/Catalyst | Key Features & Challenges | Reference |

|---|---|---|---|

| N-Oxidation | Hypofluorous acid-acetonitrile complex | Allows for quantitative yields of 1,4-di-oxides, overcoming deactivation by the first N-oxide group. | nih.gov |

| C2-Heteroarylation | Metal-free, N-sulfonyl-1,2,3-triazoles | Operationally simple, proceeds at room temperature with high regioselectivity. Opportunity to expand substrate scope. | beilstein-journals.org |

| C8-H Functionalization | Brønsted acid-catalyzed reaction with ynamides | A metal-free method for C8 functionalization, proceeding via an intramolecular Friedel–Crafts-type reaction. | rsc.org |

| C-H Activation | Pd(II)Cl2 vs. Pd(II)(OAc)2 | Demonstrates catalyst-controlled regioselectivity between C8 and C2 positions. Understanding the mechanism is key for predictable synthesis. | rsc.org |

| Cyclization | Beirut Reaction (Benzofuroxan with enamines/enols) | An efficient and common method for synthesizing quinoxaline 1,4-dioxides, though starting material accessibility can be a limitation. | nih.govmtieat.org |

Integration of Advanced Methodologies for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to overcoming synthetic challenges and designing novel chemical transformations. The integration of advanced computational and experimental methodologies is proving indispensable in the study of quinoxaline N-oxides. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the complex reaction pathways involved in the functionalization of these heterocycles. rsc.org For instance, DFT studies on the Pd(II)-catalyzed C-H activation of quinoline N-oxides have shed light on the subtle factors that dictate regioselectivity between the C2 and C8 positions. rsc.org These studies can rationalize experimental observations, predict the reactivity of new substrates, and guide the design of more efficient catalysts by calculating the energy barriers of competing pathways. rsc.org

Experimentally, advanced spectroscopic techniques are crucial. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide unambiguous structural characterization of products, which is essential for confirming regioselectivity. acs.orgacs.org In-situ monitoring of reactions using techniques like IR spectroscopy can provide kinetic data and help identify transient intermediates, offering further mechanistic insights. acs.org The combination of these experimental probes with computational modeling creates a synergistic approach, providing a holistic view of the reaction landscape that neither method could achieve alone. rsc.orgnih.gov This integrated strategy is essential for moving beyond empirical optimization to rational design in the synthesis of complex quinoxaline derivatives.

| Methodology | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways | Clarifies catalyst-controlled regioselectivity (e.g., C2 vs. C8 activation), determines transition state energies, and rationalizes reaction outcomes. | rsc.org |

| NMR Spectroscopy (1H, 13C, 2D) | Structural elucidation | Confirms the structure and regiochemistry of synthesized derivatives. The N-oxide causes a downfield shift in adjacent nuclei. | acs.orgacs.org |

| Infrared (IR) Spectroscopy | Functional group analysis | Identifies the characteristic N+–O– bond vibration, typically around 930 cm–1. Can be used for in-situ reaction monitoring. | acs.org |

| Genomic/Proteomic Techniques | Investigating biological modes of action | Helps to discover drug targets and understand mechanisms of action at a cellular level for biologically active derivatives. | nih.gov |

Potential for Novel Applications in Materials Science or Chemical Biology Tools (Non-Clinical)

While much research on quinoxaline N-oxides has been driven by their medicinal properties, their unique chemical and photophysical characteristics suggest significant potential in non-clinical applications, such as materials science and chemical biology. nih.govresearchgate.net

In materials science, the quinoxaline core is a known component in the development of functional organic materials. Quinoxaline derivatives have been investigated for use as dyes in solar cells, fluorescent materials, and organic semiconductors. researchgate.net The introduction of an N-oxide group, and specifically the ethoxy and keto functionalities present in 1-Ethoxyquinoxalin-2(1H)-one 4-oxide, could modulate the electronic properties of the quinoxaline system. This modulation could influence the absorption and emission spectra, as well as the charge-transport properties of the molecule. Future research could focus on synthesizing polymers or small molecules incorporating this scaffold to explore their utility in organic light-emitting diodes (OLEDs) or as sensors where fluorescence might be quenched or enhanced upon interaction with specific analytes.

As chemical biology tools, quinoxaline N-oxides offer intriguing possibilities. The N-oxide moiety is a known prodrug feature, often reduced by specific enzymes in cellular environments. mdpi.com This redox activity can be repurposed to create probes that respond to specific redox conditions within a cell. For example, a fluorescent quinoxaline N-oxide could be designed to be "caged" (non-fluorescent) until the N-oxide is reduced, allowing for the imaging of reductive microenvironments. Furthermore, the ability of some quinoxaline derivatives to interact with DNA and inhibit enzymes could be harnessed to develop specific inhibitors or molecular probes to study cellular processes like DNA replication or specific enzyme functions, without the goal of therapeutic intervention. nih.govresearchgate.netmdpi.com

| Area | Potential Application | Relevant Properties | Reference |

|---|---|---|---|

| Materials Science | Organic Semiconductors / Fluorescent Dyes | The fused aromatic system provides a platform for π-conjugation, which can be tuned by substituents to alter electronic and photophysical properties. | researchgate.nettandfonline.com |

| Materials Science | Dye-Sensitized Solar Cells | Quinoxalines can be used as molecular sensitizers to absorb light and inject electrons into a semiconductor. | tandfonline.com |

| Chemical Biology | Redox-Responsive Probes | The N-oxide group can be selectively reduced in specific biological environments, triggering a detectable signal (e.g., fluorescence). | mdpi.comacs.org |

| Chemical Biology | Enzyme Inhibitors/Probes | The scaffold can be functionalized to bind specifically to the active sites of enzymes, allowing for the study of their function. | nih.govresearchgate.net |

Strategic Directions for Future Academic Research on this compound

While the broader class of quinoxaline N-oxides has seen considerable research, this compound remains a largely unexplored compound. Its unique substitution pattern—featuring an N-oxide, an ethoxy group, and a lactam-like keto group—presents a distinct chemical entity with untapped potential. Future academic research should be strategically directed to unlock this potential.

A foundational research direction is the development of robust and scalable synthetic routes specifically for this compound and its analogs. This would involve adapting and optimizing existing methods for quinoxaline synthesis and oxidation to accommodate the specific functionalities of the target molecule.

Once synthesis is established, a key avenue will be the systematic exploration of its reactivity and functionalization. The presence of multiple reactive sites—the aromatic ring, the N-oxide, the ethoxy group, and the N-H proton of the lactam—offers rich opportunities for derivatization. Research should focus on developing selective functionalization protocols to modify each part of the molecule independently, thereby creating a library of novel derivatives.

A third strategic direction is the comprehensive characterization of its fundamental properties. This includes detailed investigation of its photophysical characteristics (absorption, fluorescence quantum yield, solvatochromism) to assess its suitability for applications in materials science as a fluorescent probe or material component. Concurrently, its electrochemical properties should be studied to understand its redox behavior, which is critical for potential applications as a chemical biology probe or as a catalyst.

Finally, interdisciplinary collaborations will be crucial. Partnering with materials scientists and chemical biologists will enable the targeted design and evaluation of derivatives for specific applications. For instance, computational chemists can model the properties of virtual derivatives to guide synthetic efforts, while collaborations with biologists can facilitate the screening of new compounds as non-clinical molecular probes for studying specific cellular pathways.

| Strategic Direction | Key Research Questions | Potential Outcome |

|---|---|---|

| Optimized Synthesis | What are the most efficient and selective methods to synthesize the core structure and its analogs? | A reliable supply of the compound for further research and development. |

| Selective Functionalization | Can we selectively modify the aromatic ring, the ethoxy group, or the lactam N-H without affecting the N-oxide? | A diverse library of derivatives with tailored properties. |

| Photophysical & Electrochemical Characterization | What are the absorption/emission spectra, quantum yield, and redox potentials of this compound and its derivatives? | Assessment of its potential as a fluorescent material, sensor, or redox-active probe. |

| Interdisciplinary Application | Can derivatives be designed as specific chemical probes for biological imaging or as components in advanced organic materials? | Novel tools for scientific research and new functional materials. |

Q & A

Q. What are the key physicochemical properties of 1-ethoxyquinoxalin-2(1H)-one 4-oxide, and how do they influence experimental design?

The compound exhibits a LogP of 0.956 (indicating moderate lipophilicity), a polar surface area (PSA) of 55.17 Ų (suggesting potential membrane permeability challenges), and a boiling point of 453.6°C at 760 mmHg. These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions), purification methods (e.g., recrystallization from ethanol), and stability assessments (e.g., sensitivity to moisture due to PSA) . The density (1.38 g/cm³) and refractive index (1.662) are critical for characterizing crystallized products .

Q. What synthetic methodologies are commonly employed for preparing this compound?

A standard approach involves alkylation of quinoxalinone precursors. For example:

- Step 1 : React 3-methylquinoxalin-2(1H)-one with ethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base and tetrabutylammonium bromide as a phase-transfer catalyst .

- Step 2 : Stir the mixture at room temperature for 24 hours, filter to remove salts, and recrystallize from ethanol to obtain the product in ~85% yield . Alternative routes include condensation of glyoxylates with diamines under Schiff base conditions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key techniques include:

- X-ray crystallography : Resolves intramolecular C–H···O hydrogen bonds and π-π stacking interactions (centroid distances: 3.446–3.815 Å), critical for confirming stereochemistry .

- NMR/IR spectroscopy : Detects ethoxy group signals (e.g., δ ~1.3 ppm for CH₃ in ¹H NMR) and carbonyl stretches (~1680 cm⁻¹ in IR) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Catalyst screening : Tetrabutylammonium bromide enhances alkylation efficiency by improving solubility of inorganic bases in DMF .

- Solvent effects : Replacing DMF with acetonitrile reduces side reactions in heat-sensitive protocols .

- Temperature control : Prolonged heating (>50°C) may degrade the 4-oxide moiety; room-temperature reactions are preferred for stability .

Q. What mechanistic insights exist for C–H functionalization of quinoxalin-2(1H)-one derivatives?

Photochemical/electrochemical methods enable regioselective C–H activation:

- Visible-light catalysis : Use eosin Y or Ru(bpy)₃²⁺ to generate radicals for C3–H alkylation/arylation under mild conditions .

- Electrochemical oxidation : Achieves C6–H amination via anodic generation of reactive intermediates, avoiding stoichiometric oxidants .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Cross-validation : Compare experimental XRD data (e.g., C–H···O bond lengths) with computational models (DFT) to identify discrepancies in hydrogen bonding networks .

- Batch analysis : Variations in melting points (e.g., 94–96°C vs. 228°C) may indicate polymorphic forms; use differential scanning calorimetry (DSC) to confirm .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Docking studies : Map the compound’s PSA and LogP to bacterial efflux pump binding sites (e.g., E. coli AcrB) to rationalize antibacterial activity .

- QSAR models : Correlate substituent electronic effects (e.g., ethoxy vs. allyl groups) with antifungal IC₅₀ values using Hammett constants .

Q. How are stability and toxicity profiles assessed for this compound?

- Forced degradation : Expose to UV light (254 nm) and monitor 4-oxide reduction products via HPLC-MS .

- Acute toxicity assays : Follow OECD guidelines for oral/dermal LD₅₀ determination in rodents, noting Category 4 hazards (LD₅₀ > 300 mg/kg) .

Methodological Notes

- Data interpretation : Always cross-reference synthetic yields (e.g., 50% in glyoxal condensations vs. 85% in alkylations ) with reaction scalability.

- Advanced characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.